

Preliminary studies on Ac-Lys-D-Ala-D-lactic acid interactions

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Compound of Interest

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An In-depth Technical Guide to Preliminary Studies on **Ac-Lys-D-Ala-D-lactic acid** Interactions

Introduction

The emergence of antibiotic-resistant bacteria represents a significant threat to global public health. Vancomycin has long been a critical last-resort antibiotic for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which effectively inhibits bacterial cell wall synthesis.^[1]^[2]^[3] However, the rise of vancomycin-resistant enterococci (VRE) and vancomycin-resistant *S. aureus* (VRSA) has compromised its efficacy.

This resistance is primarily mediated by a fundamental change in the bacterial cell wall structure. Resistant strains replace the terminal D-Ala-D-Ala dipeptide with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.^[1]^[2]^[4] This seemingly minor substitution of an amide bond with an ester bond reduces the binding affinity of vancomycin for its target by approximately 1000-fold, rendering the antibiotic ineffective.^[1]^[5]

The synthetic depsipeptide, N α ,N ϵ -Diacetyl-Lys-D-Ala-D-lactic acid (**Ac-Lys-D-Ala-D-lactic acid**), serves as a crucial molecular tool that mimics this altered peptidoglycan terminus.^[6]^[7] It is an invaluable substrate for studying the enzymatic and molecular interactions that underpin vancomycin resistance. This technical guide provides a comprehensive overview of the preliminary studies on these interactions, focusing on the quantitative biophysical data, detailed experimental protocols for characterization, and the underlying biochemical pathways.

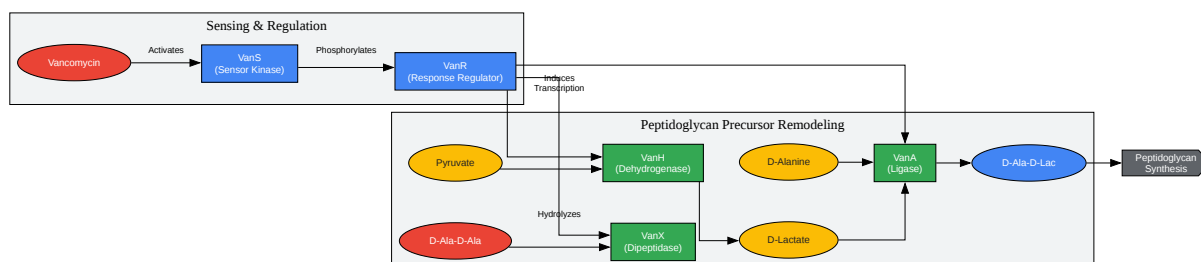
The Molecular Basis of Vancomycin Resistance

Vancomycin resistance is a sophisticated cellular adaptation involving the induction of a specific set of genes, typically organized in the van operon. The VanA-type resistance mechanism is the most common and well-characterized. It involves a two-component regulatory system (VanS and VanR) that senses the presence of vancomycin and activates the transcription of structural genes essential for modifying the cell wall precursor.[4]

The key enzymes encoded by the operon include:

- VanH: An α -ketoacid dehydrogenase that reduces pyruvate to D-lactate.[8]
- VanA: A D-Ala-D-Lac ligase that synthesizes the D-Ala-D-Lac depsipeptide. This enzyme can also synthesize D-Ala-D-Ala but preferentially produces the depsipeptide.[8][9]
- VanX: A D,D-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala dipeptides, ensuring that only D-Ala-D-Lac precursors are available for peptidoglycan synthesis.[8][10]

This coordinated enzymatic activity effectively remodels the peptidoglycan synthesis pathway, leading to the incorporation of D-Ala-D-Lac termini and high-level vancomycin resistance.



[Click to download full resolution via product page](#)*Vancomycin resistance pathway (VanA-type).*

Quantitative Analysis of Molecular Interactions

The dramatic loss of vancomycin activity is rooted in the thermodynamics of its binding to the altered D-Ala-D-Lac terminus. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been instrumental in quantifying these interactions. The complexation of vancomycin with D-Ala-D-Ala is an enthalpically driven process, stabilized by a network of five crucial hydrogen bonds.[3][11] The substitution of the terminal D-Ala's amide NH group with D-Lac's ester oxygen atom eliminates one of these key hydrogen bonds, leading to a significant penalty in binding energy.[5]

Below are tables summarizing the binding affinities and thermodynamic parameters for vancomycin and its derivatives with ligands mimicking both susceptible and resistant bacterial cell wall precursors.

Table 1: Equilibrium Dissociation Constants (KD)

Antibiotic	Ligand	KD (M)	Method	Reference
Vancomycin	Ac-Lys(Ac)-D-Ala-D-Ala	$\sim 1 \times 10^{-6}$	SPR	[12]
Vancomycin	Ac-Lys(Ac)-D-Ala-D-Lactic acid	$\sim 1 \times 10^{-3}$	SPR	[12]
Chloroeremomycin	Ac-Lys(Ac)-D-Ala-D-Ala	$\sim 1 \times 10^{-6}$	SPR	[12]
Chloroeremomycin	Ac-Lys(Ac)-D-Ala-D-Lactic acid	$\sim 1 \times 10^{-3}$	SPR	[12]
Vancomycin Dimer (V-Rd-V)	Dimeric D-Ala-D-Lac Ligand	4.3×10^{-5}	ITC/UV	[13]
Vancomycin (Monomer)	Monomeric D-Ala-D-Lac Ligand	1.7×10^{-3}	ITC/UV	[13]

Note: Data represents approximate values derived from multiple studies. The ~1000-fold difference in affinity between D-Ala-D-Ala and D-Ala-D-Lac binding is a consistently reported finding.[\[1\]](#)[\[5\]](#)

Table 2: Thermodynamic Parameters of Vancomycin Binding

Ligand	ΔG° (kcal/mol)	ΔH° (kcal/mol)	$-T\Delta S^\circ$ (kcal/mol)	Method	Reference
Acyl-D-Ala-D-Ala Analogs	-7.1 to -8.5	-10.0 to -12.0	+1.5 to +4.9	ITC	[3]
Dimeric D-Ala-D-Lac Ligand	-6.0	-11.0	+5.0	ITC	[13]

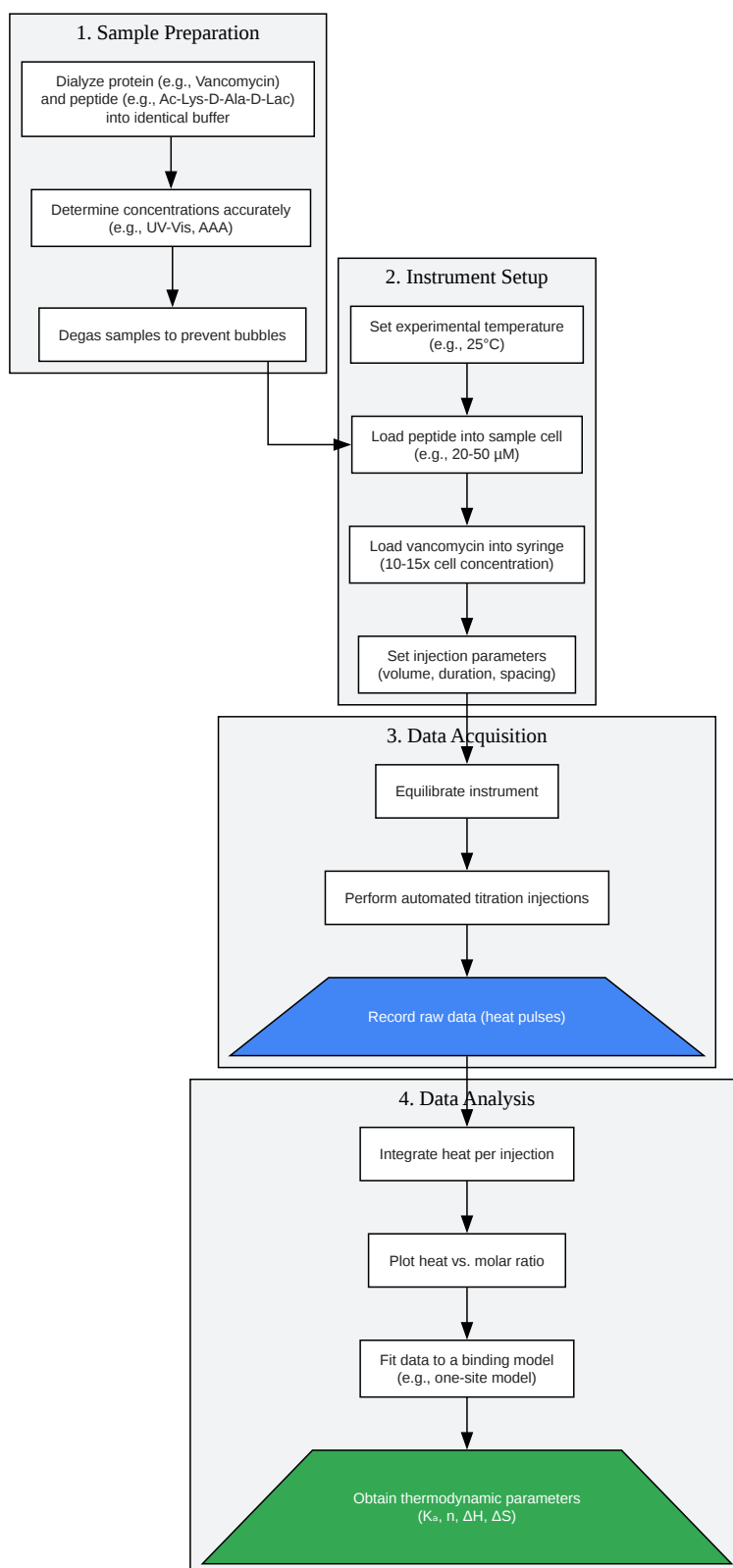
Note: The binding to D-Ala-D-Ala analogs is strongly enthalpy-driven, consistent with the formation of multiple hydrogen bonds. The positive entropy change is often attributed to the release of ordered water molecules from the binding interface.[\[3\]](#)[\[11\]](#)

Experimental Protocols

Characterizing the interaction between antibiotics like vancomycin and peptide targets such as **Ac-Lys-D-Ala-D-lactic acid** requires robust biophysical methods. The following sections provide detailed, generalized protocols for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[\[14\]](#) From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.



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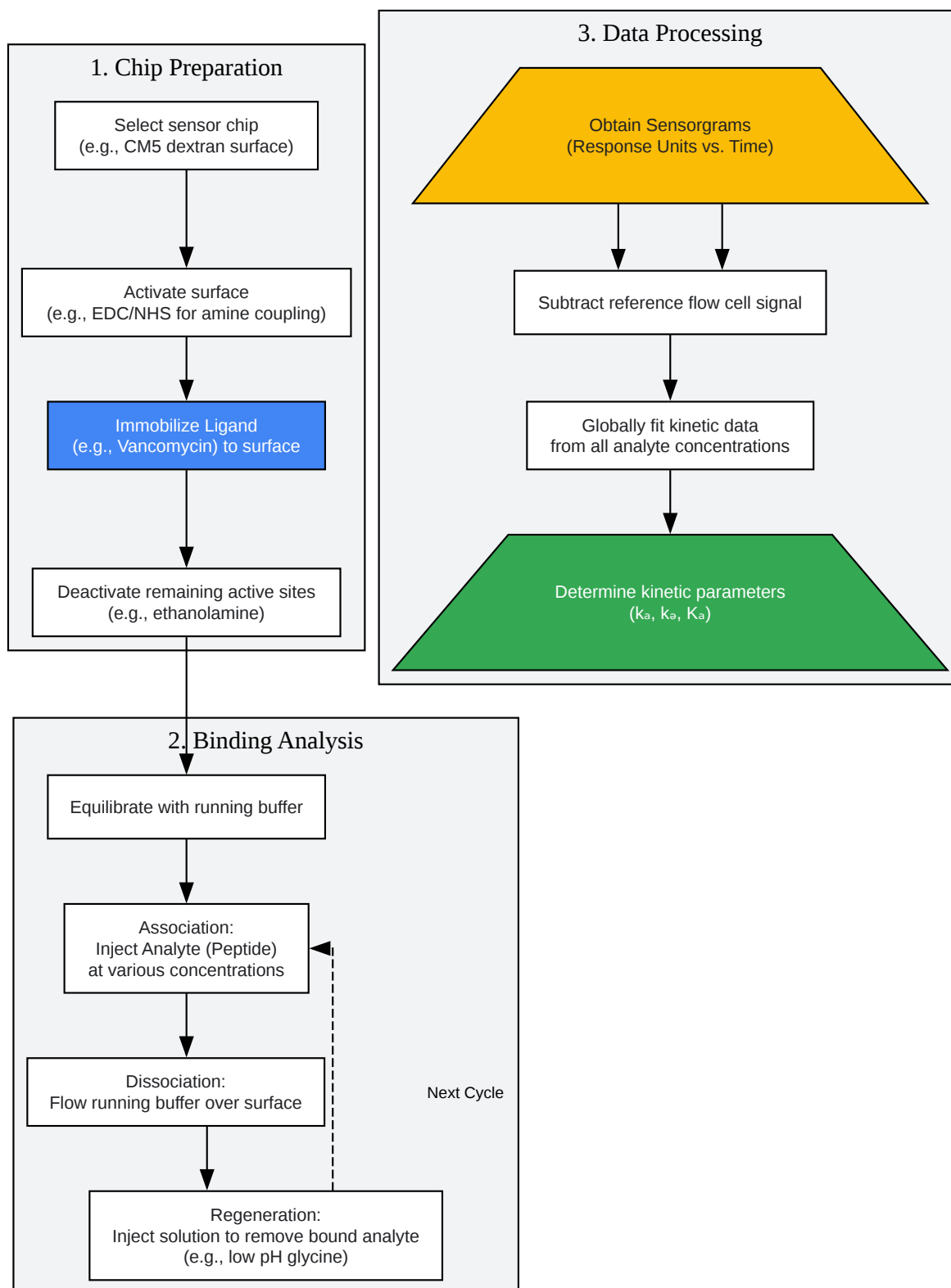
Generalized workflow for an ITC experiment.

Methodology:

- Sample Preparation:
 - Dialyze both the antibiotic (e.g., vancomycin) and the peptide ligand (**Ac-Lys-D-Ala-D-lactic acid**) extensively against the same buffer to minimize heats of dilution.[\[15\]](#)
 - Accurately determine the concentration of both binding partners.
 - A typical starting concentration for the molecule in the sample cell is 10-50 μM , while the titrant in the syringe should be 10-15 times more concentrated to ensure saturation is reached.[\[15\]](#)[\[16\]](#)
 - Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.[\[15\]](#)
- Experimental Run:
 - Load the peptide ligand into the sample cell and the antibiotic into the titration syringe.
 - Set the experimental parameters, including temperature (commonly 25°C), stirring speed (e.g., 750 rpm), and injection details (e.g., 19 injections of 2 μL each with a 180-second spacing).[\[15\]](#)
 - Allow the system to equilibrate to a stable baseline before initiating the titration.
- Data Analysis:
 - The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change (ΔH) per injection.
 - Plot the heat change against the molar ratio of antibiotic to peptide.
 - Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to extract the stoichiometry (n), binding constant (K_a), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time without the need for labels.^[17] It provides kinetic data, including the association rate constant (k_{on}) and the dissociation rate constant (k_{off}), from which the equilibrium dissociation constant (K_D) can be calculated ($K_D = k_{off} / k_{on}$).^[18]



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Generalized workflow for an SPR experiment.

Methodology:

- Ligand Immobilization:
 - One binding partner (the ligand, e.g., vancomycin) is covalently attached to the surface of a sensor chip. Amine coupling to a carboxymethylated dextran (CM5) chip is a common method.[\[19\]](#)
 - A reference flow cell is prepared in the same manner but without the immobilized ligand to allow for subtraction of bulk refractive index changes.[\[17\]](#)[\[19\]](#)
- Binding Measurement:
 - A continuous flow of running buffer is passed over the ligand and reference surfaces to establish a stable baseline.
 - The other binding partner (the analyte, e.g., **Ac-Lys-D-Ala-D-lactic acid**) is injected at a series of concentrations. Binding is monitored in real-time as an increase in response units (RU).[\[20\]](#) This is the association phase.
 - The analyte injection is stopped, and running buffer flows over the surface. The decrease in RU as the analyte unbinds is monitored. This is the dissociation phase.[\[20\]](#)
 - A regeneration solution (e.g., low pH buffer) is injected to remove all remaining bound analyte, preparing the surface for the next injection cycle.[\[20\]](#)
- Data Analysis:
 - The resulting sensorgrams (plots of RU vs. time) are processed by subtracting the reference channel signal.
 - The association and dissociation curves from all analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine k_{on} and k_{off} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly versatile technique that can provide atomic-resolution information about molecular interactions.[\[21\]](#) For ligand binding studies, chemical shift

perturbation (CSP) is a common method.

Methodology:

- Sample Preparation:
 - Prepare a sample of the ^{15}N -labeled protein (or other labeled molecule of interest) in a suitable NMR buffer containing a small percentage of D_2O for the lock signal.
 - Prepare a concentrated stock solution of the unlabeled ligand (e.g., **Ac-Lys-D-Ala-D-lactic acid**) in the identical buffer.
- Data Acquisition:
 - Acquire a reference 2D ^1H - ^{15}N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
 - Perform a titration by adding small aliquots of the concentrated ligand stock to the protein sample.
 - Acquire a 2D ^1H - ^{15}N HSQC spectrum after each addition.
- Data Analysis:
 - Overlay the spectra from the titration. The binding of the ligand to the protein will cause changes in the local chemical environment of nearby amino acid residues.
 - Monitor the movement (perturbation) of peaks in the HSQC spectrum. Residues at the binding interface will typically show the largest chemical shift changes.[\[22\]](#)
 - By plotting the magnitude of the chemical shift change against the ligand concentration, a binding curve can be generated and fit to determine the K_D .

Conclusion

The interaction between glycopeptide antibiotics and the D-Ala-D-Lac terminus, mimicked by **Ac-Lys-D-Ala-D-lactic acid**, is a cornerstone of research into antibiotic resistance.

Quantitative biophysical studies have precisely detailed the energetic consequences of this

molecular alteration, revealing a 1000-fold reduction in binding affinity that is primarily due to the loss of a critical hydrogen bond.[1][5] This profound decrease in affinity directly correlates with the high minimum inhibitory concentrations (MICs) observed in resistant bacterial strains.

The experimental protocols detailed in this guide—ITC, SPR, and NMR—are the primary tools that enable researchers to dissect these interactions, providing thermodynamic, kinetic, and structural insights, respectively. Understanding these fundamental principles is critical for the rational design of new generations of antibiotics, such as modified vancomycin dimers or other novel compounds, that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini, thereby overcoming existing resistance mechanisms and revitalizing our arsenal against multidrug-resistant pathogens.[1][13]

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